molecular formula C27H23ClF4N4O3S B1675155 Losulazine hydrochloride CAS No. 81435-67-8

Losulazine hydrochloride

货号: B1675155
CAS 编号: 81435-67-8
分子量: 595.0 g/mol
InChI 键: MGOGSSZOPFFXLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Losulazine hydrochloride is the salt form of Losulazine, an antihypertensive agent investigated in clinical trials. Research has demonstrated that Losulazine effectively lowers blood pressure. In a randomized, double-blind study, Losulazine in a dosage range of 10 to 30 mg twice daily successfully reduced diastolic blood pressure to ≤90 mm Hg in over 70% of hypertensive subjects . The compound's mechanism of action is not fully detailed in the available literature, but studies noted no significant increase in heart rate and a minimal side effect profile, with no observed orthostatic effects or sexual dysfunction . One study reported a case of drug-related pruritus that was reversible upon discontinuation . Losulazine presents a valuable research tool for studying cardiovascular pharmacology. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

81435-67-8

分子式

C27H23ClF4N4O3S

分子量

595.0 g/mol

IUPAC 名称

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride

InChI

InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H

InChI 键

MGOGSSZOPFFXLA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

规范 SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

外观

Solid powder

其他CAS编号

81435-67-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Losulazine hydrochloride;  Losulazine HCl;  Losulazine monohydrochloride; 

产品来源

United States

Pharmacological Characterization of Losulazine Hydrochloride

Mechanisms of Action

The hypotensive effects of losulazine (B1675154) hydrochloride are attributed to several interconnected mechanisms that ultimately reduce sympathetic tone.

Peripheral Norepinephrine (B1679862) Depletion from Postganglionic Adrenergic Neurons

The principal mechanism by which losulazine hydrochloride lowers blood pressure is by depleting norepinephrine from postganglionic adrenergic neurons. nih.gov This action reduces the amount of norepinephrine available for release at neuroeffector junctions, leading to a decrease in sympathetic stimulation of target organs such as blood vessels and the heart. Studies in nonhuman primates have demonstrated that the hypotensive effects of losulazine are directly linked to this norepinephrine depletion. nih.gov

Inhibition of Adrenergic Neuron Function

This compound inhibits the function of adrenergic neurons. nih.gov This inhibition is a key aspect of its sympatholytic activity. The hypotensive effect of losulazine is dependent on intact sympathetic neuronal activity, as ganglionic blockade abolishes its action. nih.gov Comparative studies have suggested that the site of action for losulazine is the same as that of reserpine (B192253) and guanethidine, all of which inhibit adrenergic neuron function. nih.gov

Effects on Hypothalamic Catecholamines

While primarily acting peripherally, losulazine has been shown to affect catecholamine levels in the hypothalamus. Research in rats indicates that treatment with losulazine leads to the depletion of hypothalamic catecholamines. targetmol.comnih.gov This effect is thought to be mediated through hypothalamic dopamine (B1211576) depletion. nih.gov

Modulation of Dopamine Levels in Brain Regions

This compound can cause a modest and temporary depletion of dopamine in brain regions that are protected by the blood-brain barrier. targetmol.com Studies in rats have specifically linked the effects of losulazine on the estrous cycle to hypothalamic dopamine depletion, which in turn leads to hyperprolactinemia. nih.gov The administration of a dopamine receptor agonist, bromocriptine (B1667881), was able to counteract these effects, further supporting the role of dopamine modulation in some of losulazine's actions. targetmol.comnih.gov

Absence of Central Mechanism of Action

Despite its effects on hypothalamic catecholamines, the primary antihypertensive action of this compound is considered to be peripheral. ncats.ioncats.io It appears to alter peripheral sympathetic neurogenic function without significant entry into the central nervous system. ncats.ioncats.io This is supported by the observation that at effective hypotensive doses, it does not block the response of the sympathetic nervous system to stimuli, a characteristic often associated with centrally acting agents. researchgate.net

Receptor Interaction Studies

The interaction of this compound with various receptors is crucial to its pharmacological profile. While specific binding affinity data is not extensively detailed in the available literature, its functional effects provide insight into its receptor-level interactions.

Losulazine's mechanism of action, which involves the depletion of norepinephrine from adrenergic neurons, suggests an indirect interaction with adrenergic receptors. By reducing the availability of the endogenous agonist (norepinephrine), losulazine effectively diminishes the activation of these receptors. nih.gov

Studies have shown that the hypotensive effects of losulazine are not abolished by blockade of prostaglandin (B15479496) synthesis or cholinergic, beta-adrenergic, and histaminergic receptors, indicating that its primary mechanism is not direct antagonism of these receptors. nih.gov Furthermore, its actions are distinct from direct alpha-adrenoceptor antagonists like phentolamine. nih.gov

The table below summarizes the key mechanistic findings for this compound.

MechanismEffectSupporting Evidence
Peripheral Norepinephrine Depletion Reduces norepinephrine levels in postganglionic adrenergic neurons.Studies in nonhuman primates show a direct link between norepinephrine depletion and hypotensive effects. nih.gov
Inhibition of Adrenergic Neuron Function Impairs the function of adrenergic neurons.Ganglionic blockade abolishes the hypotensive effect of losulazine. nih.gov
Effects on Hypothalamic Catecholamines Depletes catecholamines in the hypothalamus.Research in rats demonstrates depletion of hypothalamic catecholamines following losulazine treatment. nih.gov
Modulation of Dopamine Levels Causes transient depletion of dopamine in certain brain regions.Studies in rats link hypothalamic dopamine depletion to specific physiological effects. targetmol.comnih.gov
Central Mechanism of Action Primarily acts peripherally.Does not readily cross the blood-brain barrier and lacks typical effects of centrally acting sympatholytics. ncats.ioncats.ioresearchgate.net

Analysis of Adrenergic Receptor Responses

This compound's primary mechanism of action is linked to the peripheral sympathetic nervous system, specifically through the depletion of norepinephrine from postganglionic adrenergic neurons. nih.gov Its cardiovascular effects are not a result of direct interaction with adrenergic receptors, but rather an inhibition of adrenergic neuron function. nih.gov

Studies have shown that the hypotensive activity of losulazine is contingent on the presence of sympathetic neuronal activity. nih.gov When compared with other agents, the mechanism of action for losulazine was found to be similar to that of reserpine. nih.gov This is supported by findings where the blockade of beta-adrenergic receptors did not negate the hypotensive effects of losulazine. nih.gov The compound's effects are more aligned with agents that inhibit adrenergic neuron function, such as reserpine and guanethidine, rather than direct receptor antagonists like phentolamine. nih.gov This points to a mechanism that reduces the availability of norepinephrine, the neurotransmitter for adrenergic receptors, thereby indirectly modulating the adrenergic response. nih.gov

Dopamine Receptor Agonism and Antagonism in this compound Context

Dopamine receptors, classified into D1-like and D2-like families, are crucial G protein-coupled receptors involved in various physiological processes. wikipedia.org Dopamine agonists activate these receptors, while antagonists block them, forming the basis for treatments of conditions like Parkinson's disease and schizophrenia, respectively. wikipedia.orgclevelandclinic.org However, based on the available scientific literature, there is no specific information detailing the agonistic or antagonistic activities of this compound at dopamine receptors.

Investigation of Cholinergic Receptor Involvement

Cholinergic receptors, which include nicotinic and muscarinic subtypes, are activated by the neurotransmitter acetylcholine (B1216132) and are integral to the function of the somatic and autonomic nervous systems. nih.govwikipedia.org Research into the pharmacological profile of this compound indicates a lack of direct involvement with the cholinergic system. nih.gov Specifically, scientific studies have demonstrated that the blockade of cholinergic receptors does not eliminate the hypotensive effect induced by losulazine, suggesting its mechanism of action is independent of this pathway. nih.gov

Histaminergic Receptor Assessments

Histamine receptors are a class of G protein-coupled receptors with four known subtypes (H1, H2, H3, and H4) that mediate allergic responses, gastric acid secretion, and immune functions. wikipedia.org In the context of this compound's pharmacological action, studies have shown that its primary effects are not mediated through these receptors. nih.gov Investigations revealed that the blockade of histaminergic receptors did not counteract the hypotensive effect of losulazine. nih.gov This finding indicates that the compound does not rely on interacting with the histaminergic system to produce its cardiovascular effects. nih.gov

Systemic Pharmacodynamics

Cardiovascular Hemodynamic Effects

This compound has been identified as a peripheral norepinephrine-depleting agent that effectively reduces arterial blood pressure. nih.gov In studies conducted on conscious cynomolgus monkeys, acute oral administration of losulazine resulted in dose-related hypotensive responses. nih.gov This reduction in blood pressure was observed without significant changes in heart rate. nih.gov

The hypotensive effects, though variable, were associated with decreases in both peripheral vascular resistance and cardiac output. nih.gov The underlying mechanism for this blood pressure regulation is believed to be the depletion of norepinephrine from postganglionic adrenergic neurons, which is dependent on sympathetic neuronal activity. nih.gov

Table 1: Effect of Acute Oral Administration of this compound on Arterial Blood Pressure in Cynomolgus Monkeys

Dose (mg/kg) Outcome
0.1 Dose-related hypotensive response
1.0 Dose-related hypotensive response
10.0 Dose-related hypotensive response
30.0 Dose-related hypotensive response

Data sourced from studies on conscious cynomolgus monkeys. nih.gov

Cardiac Output Alterations

The administration of this compound has been associated with reductions in cardiac output. nih.gov Cardiac output, the volume of blood pumped by the heart per unit of time, is a fundamental determinant of blood pressure. nih.govnih.gov The observed decrease in cardiac output is a contributing factor to the compound's hypotensive effects. nih.gov

Heart Rate Responses

In studies involving conscious cynomolgus monkeys, acute oral administration of this compound resulted in dose-related hypotensive responses without significant changes in heart rate. nih.gov Similarly, in a study with hypertensive patients, there was no evidence of an increased heart rate; instead, a tendency for a decrease was observed. nih.gov

Hormonal System Interactions

The pharmacological activity of this compound extends to its interaction with various hormonal systems that regulate cardiovascular function.

Renin-Angiotensin System Activity

The renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance, is influenced by this compound's mechanism of action. wikipedia.orgnih.govclevelandclinic.org By depleting norepinephrine from postganglionic adrenergic neurons, this compound likely modulates the release of renin, a key enzyme in the RAS cascade. nih.govclinical-laboratory-diagnostics.com The RAS plays a significant role in maintaining blood pressure through vasoconstriction and sodium and water retention. clinical-laboratory-diagnostics.comgenome.jp

Plasma Catecholamine Concentrations

As a peripheral norepinephrine-depleting agent, this compound directly impacts plasma catecholamine concentrations. nih.gov Specifically, it reduces the levels of norepinephrine, a key neurotransmitter in the sympathetic nervous system that influences heart rate, contractility, and peripheral vascular resistance. nih.govathenslab.gr The hypotensive effect of losulazine is consistent with the reduction of this plasma catecholamine. nih.gov

Serum Sex Hormone Levels

There is no direct evidence from the provided search results to suggest that this compound has a significant impact on serum sex hormone levels, such as testosterone (B1683101), estradiol, or sex hormone-binding globulin (SHBG). nih.govnih.govgpnotebook.com One study noted no evidence of sexual dysfunction as a side effect. nih.gov

Neurogenic Function Dependence

The pharmacological activity of this compound is intricately linked to the function of the autonomic nervous system, specifically the sympathetic division.

The hypotensive effect of this compound is contingent upon a functional and intact sympathetic nervous system. nih.govcymitquimica.com Research conducted in conscious cynomolgus monkeys has demonstrated that the drug's ability to lower blood pressure is entirely negated by ganglionic blockade. nih.gov In these studies, the administration of a ganglionic blocker, which inhibits neurotransmission in autonomic ganglia, abolished the hypotensive response to both intravenous (1 mg/kg) and oral (10 mg/kg) doses of losulazine. nih.gov This finding indicates that the mechanism of action of losulazine is not a direct effect on vascular smooth muscle but is instead mediated through the modulation of sympathetic neuronal pathways. nih.gov The drug appears to alter peripheral sympathetic neurogenic function without affecting the central nervous system. nih.gov

Studies have shown that at acute and effective hypotensive doses, this compound does not inhibit the body's response to sympathetic nervous system stimuli. nih.govnih.govresearchgate.net This characteristic suggests that it may be devoid of the common side effects associated with drugs that interfere with autonomic neurogenic function. nih.gov

The mechanism of action of losulazine has been further elucidated by comparing its effects to other sympatholytic agents and by observing its influence on the pressor responses to sympathomimetic amines like norepinephrine and tyramine (B21549). nih.gov In studies with nonhuman primates, the profile of losulazine was found to be similar to that of reserpine, suggesting a shared mechanism involving the depletion of norepinephrine from postganglionic adrenergic neurons. nih.gov

Preclinical Research and Animal Studies of Losulazine Hydrochloride

Animal Models Utilized in Losulazine (B1675154) Hydrochloride Research

The preclinical assessment of losulazine hydrochloride has been conducted in a range of animal species, including rodents, nonhuman primates, and other mammals. These models are crucial for understanding the compound's effects before human trials. pubpub.orgnih.gov

Rodent Models (e.g., Rats, Mice)

Rodents, particularly rats and mice, are frequently used in biomedical research due to their physiological similarities to humans and their rapid reproduction rates. wikipedia.org In the context of this compound research, Sprague-Dawley rats have been a key model. nih.govnih.gov Studies in rats have been instrumental in investigating the compound's effects on the reproductive system and its general hypotensive properties. nih.govresearchgate.net For instance, research has explored how this compound affects the estrous cycle and hormone levels in female rats. nih.gov Furthermore, the impact of the compound on fertility and developmental outcomes has been assessed in rat models. nih.gov

Nonhuman Primate Models (e.g., Cynomolgus Monkeys)

Nonhuman primates, such as the cynomolgus monkey (Macaca fascicularis), are valuable in preclinical research because of their close genetic and physiological resemblance to humans. nih.gov The cardiovascular effects of this compound have been specifically studied in conscious cynomolgus monkeys. nih.gov These studies have provided significant insights into the drug's hypotensive action and its effects on hemodynamic parameters in a primate model, which is often a critical step before human clinical trials. nih.govnih.gov

Other Animal Models (e.g., Dogs, Cats)

In addition to rodents and primates, other animal models like dogs and cats have been used to evaluate the pharmacological properties of this compound. researchgate.net These species are often included in preclinical studies to gather a broader understanding of a drug's effects across different mammalian systems. The hypotensive effects of this compound have been confirmed in both dogs and cats, contributing to a more comprehensive preclinical profile of the compound. researchgate.net

Pharmacological Efficacy in Animal Models

Preclinical studies have focused on characterizing the pharmacological efficacy of this compound, particularly its effects on blood pressure and the underlying physiological mechanisms.

Hypotensive Effects and Dose-Response Relationships

A primary focus of preclinical research has been the hypotensive (blood pressure-lowering) effects of this compound. In conscious cynomolgus monkeys, oral administration of the compound resulted in dose-related reductions in blood pressure. nih.gov The hypotensive activity of losulazine has also been established in rats, cats, and dogs. researchgate.net

Studies in cynomolgus monkeys demonstrated that the hypotensive effects were associated with reductions in both peripheral vascular resistance and cardiac output. nih.gov A key finding from these studies is the establishment of a dose-response relationship, where increasing doses of this compound led to a greater hypotensive response. nih.gov

Animal ModelKey Findings on Hypotensive EffectsCitation
Cynomolgus MonkeysDose-related hypotensive responses observed with oral administration. Associated with reductions in peripheral vascular resistance and cardiac output. nih.gov
RatsConfirmed as a hypotensive agent. researchgate.net
CatsDemonstrated hypotensive properties. researchgate.net
DogsShown to have hypotensive effects. researchgate.net

Impact on Renin Release and Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. semanticscholar.org Preclinical investigations have explored the interaction of this compound with this system. Studies in cynomolgus monkeys have indicated that the hypotensive activity of losulazine is dependent on sympathetic neuronal activity. nih.gov Ganglionic blockade was found to abolish the hypotensive effect of the compound. nih.gov Further research suggests that this compound acts as a peripheral norepinephrine-depleting agent. nih.gov This mechanism of action, involving the depletion of norepinephrine (B1679862) from postganglionic adrenergic neurons, is believed to be the primary way it reduces arterial blood pressure in nonhuman primates. nih.gov While the direct impact on renin release and the angiotensin system by losulazine is not extensively detailed in the provided search results, its influence on the sympathetic nervous system, which in turn modulates renin release, is a key aspect of its pharmacological profile. nih.govsemanticscholar.org

Cardiovascular Responses to this compound

This compound, investigated as a peripheral norepinephrine-depleting agent, has demonstrated notable cardiovascular effects in nonhuman primate models. nih.gov Acute oral administration in conscious cynomolgus monkeys resulted in dose-related hypotensive responses. nih.gov These reductions in arterial blood pressure were observed to be associated with decreases in both peripheral vascular resistance and cardiac output. nih.gov Notably, these hypotensive effects occurred without significant changes in heart rate or the induction of orthostatic hypotension. nih.gov

Table 1: Cardiovascular Effects of this compound in Cynomolgus Monkeys

Parameter Observation Citation
Blood Pressure Dose-related hypotensive responses nih.gov
Heart Rate No significant alterations nih.gov
Peripheral Vascular Resistance Reduction nih.gov
Cardiac Output Reduction nih.gov
Orthostatic Hypotension Not observed nih.gov
Mechanism Dependent on sympathetic neuronal activity nih.gov

Reproductive System Studies

Anestrus Induction and Mechanism in Female Rats

This compound has been shown to induce anestrus in female rats. nih.govresearchgate.net This effect is attributed to its action as a peripheral sympatholytic agent. nih.govresearchgate.net The underlying mechanism involves the depletion of hypothalamic catecholamines, specifically dopamine (B1211576). nih.govresearchgate.net This depletion leads to a state of hyperprolactinemia, which is the direct cause of the interruption of the estrous cycle. nih.govresearchgate.net

Studies have demonstrated that co-administration of bromocriptine (B1667881), a dopamine receptor agonist, can counteract the effects of losulazine. nih.gov Bromocriptine treatment resulted in the suppression of serum prolactin and the return of normal estrous cycles in rats previously treated with losulazine. nih.gov However, upon withdrawal of bromocriptine, the rats quickly reverted to a state of hyperprolactinemia and anestrus. nih.govresearchgate.net These findings strongly suggest that the induction of anestrus by losulazine is mediated through hyperprolactinemia resulting from hypothalamic dopamine depletion. nih.govresearchgate.net

Effects on Estrous Cycles and Vaginal Mucosa

Treatment with this compound leads to significant disruptions in the estrous cycles of female rats. nih.govnih.gov Studies have reported that oral administration of the compound resulted in interrupted estrous cycles. nih.gov In some cases, treatment was discontinued (B1498344) after 14 days due to this disruption. nih.gov

In addition to affecting the cyclicity, losulazine also has a noticeable impact on the vaginal mucosa. nih.gov Rats treated with the compound exhibited attenuated vaginal mucosa. nih.gov These changes in both the estrous cycle and vaginal tissue are consistent with the hormonal alterations induced by the drug, particularly the state of hyperprolactinemia. nih.gov

Influence on Serum Prolactin Levels

A key finding in the preclinical evaluation of this compound is its significant impact on serum prolactin levels in female rats. nih.gov Treatment with the compound leads to a state of hyperprolactinemia, characterized by elevated levels of prolactin in the blood. nih.gov This effect is a direct consequence of the drug's depletion of hypothalamic dopamine, a primary inhibitor of prolactin secretion. nih.gov

The link between losulazine administration and hyperprolactinemia has been firmly established through studies involving dopamine agonists. nih.gov When rats treated with losulazine were also given bromocriptine, a dopamine receptor agonist, their serum prolactin levels were suppressed. nih.gov This intervention also restored normal reproductive functions that had been disrupted by losulazine. nih.gov However, the hyperprolactinemic state and associated anestrus returned shortly after the cessation of bromocriptine treatment, highlighting the central role of dopamine depletion and subsequent prolactin elevation in the reproductive effects of losulazine. nih.gov

Testicular Steroidogenesis Alterations

Limited information is available specifically linking this compound to direct alterations in testicular steroidogenesis. However, related research on other compounds that affect the male reproductive system provides context. For instance, exposure to certain chemicals can lead to a significant reduction in the activities of testicular steroidogenic enzymes and plasma testosterone (B1683101) concentration, accompanied by an elevation in cholesterol and ascorbic acid levels in the testes. researchgate.net In some cases, withdrawal from the chemical exposure can lead to a significant improvement in testicular steroidogenic enzymes and plasma testosterone levels. researchgate.net While not directly about losulazine, these findings illustrate the potential for chemical agents to impact the complex process of testicular steroidogenesis.

Spermatogenesis Impairment

The administration of this compound has been associated with adverse effects on the fertility of male offspring from treated dams and sires. nih.gov While the specific mechanisms of spermatogenesis impairment by losulazine are not fully detailed in the available literature, studies on other substances provide insight into how spermatogenesis can be affected. For example, some drugs can impair spermatogenesis by affecting the microenvironment of the testes or epididymis, or by altering the hormonal regulation of sperm production, such as follicle-stimulating hormone (FSH) and testosterone levels. oncotarget.com Exposure to certain chemicals can lead to testicular damage, decreased epididymal sperm concentration, and arrested cell cycle progression of spermatogonia. nih.gov It is important to note that these are general mechanisms of spermatogenesis impairment and may not all be directly applicable to this compound.

Central Aminergic Neuron Evaluation

This compound is understood to act as a peripheral sympatholytic agent, achieving its effects by depleting norepinephrine from postganglionic adrenergic neurons. ncats.ionih.gov Its mechanism of action has been noted to be similar to that of reserpine (B192253). nih.gov However, a key distinction reported in preclinical literature is that this compound apparently does not enter the central nervous system. ncats.io

To investigate its effects on the central nervous system, a specific study was conducted to compare the effects of losulazine and reserpine on central aminergic neurons. ncats.iomedkoo.com Aminergic neurons are crucial for regulating various neurological and psychological functions. nih.gov The comparison with reserpine, an agent known to affect central aminergic neurons, was intended to elucidate the central nervous system activity, or lack thereof, of losulazine. nih.govmedkoo.com

Clinical Research and Human Studies of Losulazine Hydrochloride

Hypertension Management Efficacy

Clinical research has demonstrated the efficacy of losulazine (B1675154) hydrochloride in managing hypertension. In a key double-blind, randomized controlled trial involving 32 patients with hypertension, losulazine hydrochloride was shown to effectively lower blood pressure. nih.gov Over 70% of the subjects who received this compound achieved a diastolic blood pressure of 90 mm Hg or less. nih.gov This indicates a significant therapeutic effect in a clinical setting. The study participants were randomly assigned to receive either this compound (16 patients) or a placebo (16 patients). nih.gov The successful reduction in blood pressure in the treatment group compared to the placebo group underscores its potential as an antihypertensive agent. nih.gov

Table 1: Efficacy of this compound in Hypertension Management

Metric Result Citation
Diastolic Blood Pressure Reduction Lowered to ≤ 90 mm Hg in over 70% of subjects nih.gov
Study Design Double-blind, randomized, placebo-controlled nih.gov

| Participant Allocation | 16 patients on this compound, 16 on placebo | nih.gov |

Cardiovascular Responses in Human Subjects

In human clinical studies, the cardiovascular responses to this compound have been characterized by a notable effect on heart rate. Contrary to some other antihypertensive agents that can cause a reflexive increase in heart rate, this compound did not lead to an increase. nih.gov In fact, the clinical trial data suggested a tendency for the heart rate to decrease in patients receiving the treatment. nih.gov This finding is significant as an elevated heart rate can be a concern with some blood pressure-lowering medications. Furthermore, there was no evidence of orthostatic hypotension, a form of low blood pressure that happens when standing up from sitting or lying down. nih.gov

Table 2: Cardiovascular Responses to this compound in Human Subjects

Cardiovascular Parameter Observation Citation
Heart Rate No evidence of increase; tendency to decrease nih.gov

| Orthostatic Effects | No evidence of orthostatic hypotension | nih.gov |

Evaluation of Renin-Angiotensin System Activity in Human Context

Based on available human clinical trial data, there is no specific information regarding the evaluation of this compound's effect on the renin-angiotensin system activity. Studies in nonhuman primates suggest that its mechanism of action may be related to the depletion of norepinephrine (B1679862) from postganglionic adrenergic neurons, indicating a pathway independent of the renin-angiotensin system. nih.gov However, dedicated studies in human subjects to confirm this and to directly assess any potential interaction with the renin-angiotensin system have not been identified in the reviewed literature. The renin-angiotensin system is a critical pathway in blood pressure regulation, involving hormones like renin and angiotensin. wikipedia.orgnih.gov

Placebo-Controlled Trial Designs

The primary evidence for the clinical efficacy of this compound comes from a well-structured placebo-controlled trial. nih.gov This study employed a double-blind and randomized design, which are considered the gold standard in clinical research to minimize bias. In this trial, 32 hypertensive patients were enrolled and randomly assigned to one of two groups: one receiving this compound and the other receiving a placebo. nih.gov The double-blind nature of the study meant that neither the patients nor the investigators knew who was receiving the active drug or the placebo. The trial design also accounted for patient dropouts; four subjects in the placebo group discontinued (B1498344) the study due to a lack of efficacy, highlighting the noticeable effect of the active treatment in comparison. nih.gov

Table 3: Design of the Placebo-Controlled Trial for this compound

Trial Design Element Description Citation
Blinding Double-blind nih.gov
Control Placebo-controlled nih.gov
Randomization Randomized allocation of participants nih.gov
Participant Cohort 32 patients with hypertension nih.gov

| Study Dropouts | 4 in placebo group (lack of efficacy), 2 in losulazine group (personal reasons/adverse event) | nih.gov |

Comparative Studies with Other Antihypertensive Agents

There is a lack of available data from human clinical trials directly comparing the efficacy and safety of this compound with other established antihypertensive agents. The existing clinical research has focused on its effects versus a placebo. nih.gov While studies in nonhuman primates have compared its mechanism to drugs like reserpine (B192253) and guanethidine, similar comparative efficacy and tolerability studies in human populations have not been reported in the available literature. nih.gov Therefore, its relative positioning against other classes of antihypertensive medications such as beta-blockers, ACE inhibitors, or calcium channel blockers in a clinical setting remains to be determined.

Toxicology and Safety Profile Research of Losulazine Hydrochloride

General Toxicity Assessments in Preclinical Models

Preclinical studies in Sprague-Dawley rats have provided insights into the general toxicity of Losulazine (B1675154) hydrochloride. In a long-term study, male rats were administered the compound by gastric intubation for one year. The observed clinical signs in all treated groups included ptosis (drooping of the upper eyelid), somnolence (drowsiness), and fecal softening. Furthermore, a notable effect on body weight was recorded, with a nonreversible retardation in body weight gain observed in groups treated with higher doses of the compound. nih.gov

Reproductive and Developmental Toxicology Studies

The effects of Losulazine hydrochloride on reproduction and development have been investigated in Sprague-Dawley rats, revealing impacts on both parental animals and their offspring.

In a study focused on fertility and general reproductive performance, this compound was administered orally to rats. nih.gov Treatment with the compound was found to disrupt the estrous cycles in females. nih.gov A dose-dependent decrease in the conception rate was observed for both treated females cohabited with treated males and for untreated females cohabited with treated males. nih.gov Additionally, treated females that did conceive exhibited statistically significantly greater mean body weights and longer gestation periods compared to the control group. nih.gov

Another study involving different dosing schedules (prenatal, postnatal, and pre- and postnatal) showed that dams in the high-dose group of the pre- and postnatal section had reduced body weight gain during the dosing period. nih.gov

Postnatal exposure to this compound through lactation has been shown to adversely affect the F1 generation. nih.gov Offspring from treated dams in studies involving postnatal exposure displayed reduced body weight, delayed development, and decreased survival rates. nih.gov This adverse effect on weight gain was observed to continue in male offspring until at least postpartum day 79. nih.gov

Functional development was also significantly delayed in the offspring of dams treated with this compound. These delays were noted in the timing of pinna detachment, auditory startle response, negative geotaxis, and eye opening. nih.gov Furthermore, learning, as assessed by a swimming M-maze, was also delayed. nih.gov The extent of these developmental delays was generally greater in the offspring of parents treated with higher doses. nih.gov

Crucially, the fertility of male offspring from parents treated with this compound was adversely affected. nih.gov A dose-related decrease was found for both the percentage of F1 males that successfully bred and the conception rate of the F1 females they were paired with. nih.gov Despite this, all F1 females did enter estrus, and those that conceived delivered normal litters. nih.gov Microscopic examination of the reproductive organs of F1 males and analysis of serum hormone levels (prolactin, luteinizing hormone, and testosterone) did not reveal the cause of this impaired fertility. nih.gov

Developmental ParameterObservation in Offspring of Treated Dams
Body Weight Significantly less than control group throughout the preweaning period and continued in males until at least postpartum day 79. nih.gov
Survival Decreased survival rates in litters from postnatally exposed dams. nih.gov
Physical Development Delayed pinna detachment and eye opening. nih.gov
Functional Development Delayed auditory startle and negative geotaxis. nih.gov
Learning Delayed learning in a swimming M-maze test. nih.gov
Fertility (F1 Males) Dose-related decrease in the percentage of males that bred and in the conception rate of females they were paired with. nih.govnih.gov

Organ-Specific Toxicological Investigations

Investigations into the effects of this compound on specific organs have revealed pathological changes in the accessory sex glands of male rats.

In a study where male Sprague-Dawley rats were treated with this compound for up to one year, several pathological changes were observed in the accessory sex glands. nih.gov These findings included the presence of sperm granulomas and glandular impaction with inspissated (thickened) secretion, leading to the formation of corpora amylacea in the ampullary glands. nih.gov

The ventral prostate of some rats in all treated groups showed yellow to tan granular foci. nih.gov There was also enhanced cellular exudation into the acini of the ventral prostate. nih.gov Furthermore, the seminal vesicles were impacted with an altered granular to globular secretion. nih.gov Despite these microscopic changes, the absolute and relative weights of the seminal vesicle/coagulating glands of treated rats were not significantly different from those of the control rats. nih.gov

Accessory Sex GlandPathological Finding in Losulazine-Treated Male Rats
Ampullary Glands Sperm granulomas, glandular impaction with inspissated secretion (corpora amylacea). nih.gov
Ventral Prostate Yellow to tan granular foci, enhanced cellular exudation into acini. nih.gov
Seminal Vesicles Impaction with altered granular to globular secretion. nih.gov

Reversibility of Observed Effects

The reversibility of the toxicological effects of this compound has been evaluated. In the long-term study on male rats, the retardation of body weight gain observed in groups treated with 8 to 32 mg/kg/day for 6 months or 1 year was found to be nonreversible. nih.gov An evaluation of the drug-induced changes in the accessory sex glands was conducted in rats treated for 6 months and then held without treatment for 5 months to assess reversibility. nih.gov

Drug Interaction Studies Involving Losulazine Hydrochloride

Sympatholytic Agent Interactions

Studies involving the co-administration of losulazine (B1675154) hydrochloride with other sympatholytic agents have aimed to identify its precise mechanism and site of action. Sympatholytic drugs interfere with the functioning of the sympathetic nervous system. Additive combination studies in conscious cynomolgus monkeys have provided significant insights.

When losulazine was administered with agents like reserpine (B192253) and guanethidine, the effects suggested a shared site of action. nih.gov Specifically, these studies implied that all three compounds—losulazine, reserpine, and guanethidine—act by inhibiting adrenergic neuron function. nih.gov Further comparisons of their effects on blood pressure, heart rate, and responses to other substances indicated that losulazine and reserpine, in particular, have similar mechanisms of action. nih.gov This suggests that combining losulazine with other norepinephrine-depleting agents would likely result in additive, rather than synergistic, hypotensive effects due to their common pathway.

Table 1: Comparative Profile of Losulazine and Other Sympatholytic Agents

Feature Losulazine Reserpine Guanethidine
Primary Mechanism Norepinephrine (B1679862) depletion Norepinephrine depletion Inhibition of adrenergic neuron function
Implied Site of Action Adrenergic Neuron Adrenergic Neuron Adrenergic Neuron

| Interaction Profile | Similar mechanism to Reserpine | Similar mechanism to Losulazine | Shared site of action with Losulazine |

Renin-Angiotensin System Modulator Interactions

The renin-angiotensin system (RAS) is a critical pathway for blood pressure regulation, and many antihypertensive drugs, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), target this system. To determine if losulazine's action is dependent on the RAS, studies were conducted in conscious cynomolgus monkeys under different sodium balance conditions, which directly influence RAS activity.

The research found that the hypotensive effect of losulazine was not significantly different between sodium-replete and sodium-depleted monkeys. nih.gov Furthermore, the blood pressure reduction was not accompanied by significant changes in plasma renin activity. nih.gov These findings indicate that the hypotensive effect of losulazine is not dependent on alterations in the activity of the renin-angiotensin system. nih.gov This suggests a low potential for direct pharmacodynamic interaction with RAS modulators; losulazine's mechanism is independent of the pathways targeted by drugs like ACE inhibitors or ARBs.

Norepinephrine and Tyramine (B21549) Response Modifications

To further characterize its mechanism, the effects of losulazine on blood pressure responses to norepinephrine and tyramine were investigated. Norepinephrine is a direct-acting sympathomimetic, while tyramine acts indirectly by causing the release of endogenous norepinephrine from nerve terminals.

Combinatorial Effects with Other Cardiovascular Agents

Interaction studies have also explored the effects of combining losulazine with cardiovascular agents that have different mechanisms of action. Additive combination studies were performed with nitroprusside, a direct vasodilator, and phentolamine, an alpha-adrenergic blocker. nih.gov

Table 2: Summary of Losulazine Combination Studies

Combined Agent Agent Class Implication of Interaction
Reserpine Sympatholytic (Norepinephrine Depleter) Shared site and mechanism of action
Guanethidine Sympatholytic (Adrenergic Neuron Inhibitor) Shared site of action
Nitroprusside Direct Vasodilator Implies a different site of action from Losulazine

| Phentolamine | Alpha-Adrenergic Blocker | Implies a different site of action from Losulazine |

Influence of Prostaglandin (B15479496) Synthesis Blockade

Prostaglandins can play a role in regulating blood pressure, and some antihypertensive drug mechanisms are influenced by them. To investigate this potential interaction, studies were conducted where prostaglandin synthesis was blocked prior to the administration of losulazine.

The research demonstrated that the blockade of prostaglandin synthesis did not eliminate the hypotensive effect of losulazine administered intravenously. nih.gov This finding suggests that the blood pressure-lowering mechanism of losulazine is not dependent on the pathways involving prostaglandin synthesis. nih.gov

Table of Compounds

Compound Name
Desipramine
Guanadrel
Guanethidine
Losulazine hydrochloride
Nitroprusside
Norepinephrine
Phentolamine
Reserpine

Synthesis and Medicinal Chemistry of Losulazine Hydrochloride

Structural Design Principles of Piperazine (B1678402) Derivatives

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role in the structure of numerous drugs, including those with antihypertensive properties. nih.govmdpi.com The design of piperazine-based therapeutic agents is guided by several key structural and physicochemical principles. The six-membered ring containing two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility. bohrium.comnih.gov This feature allows for precise orientation of substituents, which is crucial for binding to biological targets. nih.gov

Key properties of the piperazine nucleus that make it a valuable component in drug design include:

Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, and if protonated or substituted with a hydrogen, as donors. This enhances interaction with biological receptors and can improve aqueous solubility. bohrium.comnih.gov

Polar Surface Area: The presence of the nitrogen atoms contributes to a large polar surface area, which often results in improved pharmacokinetic properties, such as oral bioavailability. bohrium.comnih.gov

Versatility in Substitution: The nitrogen atoms at positions 1 and 4 of the piperazine ring can be readily functionalized, allowing for the introduction of diverse chemical moieties. mdpi.com This versatility enables chemists to modulate a compound's potency, selectivity, and pharmacokinetic profile. In many antihypertensive agents, the piperazine moiety acts as a linker between two key pharmacophoric groups. mdpi.commdpi.com

In the context of antihypertensive agents, arylpiperazine derivatives have been a particular focus. mdpi.com The combination of an aromatic system (the aryl group) with the piperazine linker allows for interaction with various receptors implicated in blood pressure regulation, such as adrenoceptors. nih.govnih.gov Losulazine (B1675154) hydrochloride incorporates these principles, featuring a piperazine ring that connects a (4-fluorophenyl)sulfonyl group at one nitrogen to a 4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl group at the other, a design crucial for its hypotensive activity. nih.gov

Synthetic Pathways and Methodologies

The synthesis of Losulazine hydrochloride and its analogues has been described through systematic chemical methodologies. A key publication outlines two primary synthetic routes for creating a library of 7-(trifluoromethyl)-4-aminoquinolines, from which this compound was identified as a lead candidate. datapdf.com

Method A focuses on building the core amide structure.

The initial step is the reaction between p-aminobenzoic acid and 7-(trifluoromethyl)-4-chloroquinoline. This condensation reaction forms the intermediate 4-(4-amino-7-(trifluoromethyl)quinolin-4-ylamino)benzoic acid. datapdf.com

This benzoic acid intermediate is then "activated" to facilitate amide bond formation. Activation can be achieved by converting the carboxylic acid into a more reactive species such as an acid chloride, an imidazolide, or a mixed anhydride. datapdf.com

The activated acid is subsequently reacted with an appropriate piperazine derivative to yield the final amide product. datapdf.com

Method B provides an alternative route for diversifying the substituent on the piperazine ring.

This pathway starts with a pre-formed piperazine-containing intermediate, such as 1-(4-(7-(trifluoromethyl)quinolin-4-ylamino)benzoyl)piperazine. datapdf.com

This intermediate is then reacted with a variety of electrophilic reagents to introduce different functional groups onto the second nitrogen of the piperazine ring. These reagents include reactive heterocyclic chlorides, acid chlorides, isocyanates, and sulfonyl chlorides. datapdf.com

The synthesis of this compound specifically involves reacting the piperazine intermediate with (4-fluorophenyl)sulfonyl chloride, which attaches the characteristic sulfonyl group to the piperazine nitrogen. datapdf.comacs.org

Structure-Activity Relationship (SAR) Elucidation for Hypotensive Activity

The development of this compound was driven by extensive structure-activity relationship (SAR) studies to optimize hypotensive potency within the 7-(trifluoromethyl)-4-aminoquinoline series. nih.govresearchgate.net Researchers synthesized and evaluated a wide range of analogues to understand how different structural modifications influenced biological activity. datapdf.comacs.org

The core structure can be divided into three main regions for SAR analysis: the quinoline (B57606) ring, the central benzoylpiperazine linker, and the substituent on the distal piperazine nitrogen.

Quinoline Moiety: The 7-(trifluoromethyl) group on the quinoline ring was found to be a key feature for potent hypotensive activity. nih.gov

Central Linker: The 4-aminobenzoyl group attached to the piperazine was determined to be an effective linker. Modifications to this central part of the molecule were explored, but the benzoyl group provided a robust scaffold. acs.org

Piperazine Substituent: The most significant variations in activity were observed by altering the substituent on the N-4 position of the piperazine ring. The SAR studies revealed that an electron-withdrawing sulfonyl group was highly favorable for potency. datapdf.comacs.org

The following table summarizes the hypotensive activity of selected analogues, demonstrating the key SAR findings. The data represents the change in mean arterial blood pressure (MABP) in spontaneously hypertensive rats (SHR).

CompoundN-4 Piperazine Substituent (R)MABP Change (mm Hg)
3a -H-17
3d -C(=O)CH₃-17
3k -SO₂CH₃-40
3n (Losulazine) -SO₂(4-F-Ph)-48
3o -SO₂(4-Cl-Ph)-41
3p -SO₂(4-CH₃-Ph)-42

Data synthesized from research findings. acs.org

As the data indicates, replacing a simple hydrogen (Compound 3a) or an acetyl group (Compound 3d) with a sulfonyl group (Compounds 3k, 3n, 3o, 3p) dramatically increased hypotensive activity. Among the arylsulfonyl derivatives, the 4-fluorophenylsulfonyl group (Losulazine, 3n) provided the most potent effect. acs.org

Derivatization Strategies and Analogue Synthesis

Building upon the SAR findings, extensive derivatization strategies were employed to explore the chemical space around the lead structure and to confirm the importance of the key pharmacophoric elements. The primary focus of analogue synthesis was the modification of the N-4 position of the piperazine ring, as this was identified as a critical determinant of hypotensive activity. datapdf.comacs.org

The synthetic approaches described in section 7.2, particularly Method B, were instrumental in creating a diverse library of analogues. datapdf.com By reacting the 1-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine intermediate with a wide array of sulfonyl chlorides, acid chlorides, and isocyanates, researchers were able to synthesize derivatives with varied electronic and steric properties. datapdf.com

Examples of synthesized analogues include:

Alkyl and Aryl Sulfonamides: A series of compounds were prepared with different alkyl (e.g., methanesulfonyl) and substituted aryl (e.g., 4-chlorophenylsulfonyl, 4-methylphenylsulfonyl) groups. This allowed for a fine-tuning of the electronic properties of the sulfonyl moiety. acs.org

Amides and Carboxamides: Analogues were synthesized where the sulfonyl group was replaced by various acyl groups to produce amides. These were generally found to be less potent than their sulfonyl counterparts, highlighting the importance of the sulfonamide linkage for activity. datapdf.comacs.org

Urea (B33335) Derivatives: Reaction with isocyanates yielded urea derivatives, further expanding the range of functional groups tested at the N-4 position. datapdf.com

These derivatization strategies were crucial not only for optimizing potency, which ultimately led to the selection of this compound for clinical development, but also for building a comprehensive understanding of the molecular features required for interaction with its biological target. nih.govacs.org

Purity and Characterization Methods in Research

Ensuring the purity and confirming the structure of newly synthesized compounds like this compound are critical steps in medicinal chemistry research. A combination of chromatographic and spectroscopic techniques is employed for this purpose. For piperazine derivatives, several standard analytical methods are utilized. figshare.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of a compound. researchgate.netresearchgate.net An HPLC system equipped with a Diode-Array Detector (DAD) or an Ultraviolet (UV) detector allows for the quantification of the main compound and the detection of any impurities. researchgate.net The purity of a research sample is often determined by the percentage of the total peak area that corresponds to the target compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool used for both qualitative and quantitative analysis of piperazine derivatives. figshare.com It is particularly useful for identifying volatile impurities, residual reactants, or by-products from the synthesis. The mass spectrometer provides structural information based on the fragmentation pattern of the compound. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. nih.gov These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous confirmation of the synthesized structure. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyl (C=O) groups from the benzoyl moiety and sulfonyl (S=O) groups, confirming the successful incorporation of these key structural features. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which serves to confirm its elemental composition. mdpi.comnih.gov

These analytical methods, used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring its identity and purity meet the stringent standards required for further pharmacological evaluation. figshare.comscispace.com

Drug Development and Future Research Directions for Losulazine Hydrochloride

Progression through Preclinical and Clinical Development Stages

The development of Losulazine (B1675154) hydrochloride has followed a conventional pathway from preclinical animal studies to human clinical trials. Initial preclinical research established its pharmacological profile as a peripheral norepinephrine-depleting agent in rodent models. Subsequent studies in nonhuman primates, specifically conscious cynomolgus monkeys, further elucidated its cardiovascular effects. These preclinical investigations demonstrated that acute oral administration of Losulazine hydrochloride resulted in dose-related hypotensive responses without causing significant changes in heart rate or orthostatic hypotension. The mechanism was determined to be dependent on sympathetic neuronal activity, positioning the compound's action as an inhibitor of adrenergic neuron function, similar to reserpine (B192253).

Following the promising results from animal models, this compound progressed to clinical development. Its efficacy as an antihypertensive agent was evaluated in a randomized, double-blind, placebo-controlled clinical trial involving patients with hypertension ijprajournal.com. This pivotal study confirmed the preclinical findings in a human population, showing that the drug effectively lowered blood pressure compared to a placebo ijprajournal.com. This progression from animal to human studies is a critical step in drug development, providing the necessary evidence to support further investigation and potential therapeutic use.

Therapeutic Potential Beyond Initial Indications

While initially developed for hypertension, the unique mechanism of action of this compound suggests potential therapeutic applications in other clinical areas, particularly those involving the cardiovascular and endocrine systems.

Cardiovascular Applications

This compound's primary therapeutic application is in the management of hypertension ijprajournal.com. Its mechanism of action involves the depletion of norepinephrine (B1679862) from postganglionic adrenergic neurons, which leads to a reduction in peripheral vascular resistance and, in some cases, cardiac output researchgate.net. A key finding from clinical research is its ability to effectively lower diastolic blood pressure to 90 mm Hg or less in a significant percentage of patients ijprajournal.com. Notably, this hypotensive effect is not accompanied by a reflex increase in heart rate; instead, a tendency for heart rate to decrease has been observed ijprajournal.com. Studies in nonhuman primates confirm that the hypotensive activity is dependent on intact sympathetic neuronal activity researchgate.net. This profile makes it a candidate for conditions where reducing sympathetic tone is beneficial without inducing tachycardia.

Preclinical Cardiovascular Effects of this compound in Cynomolgus Monkeys

ParameterObservationReference
Blood PressureDose-related hypotensive responses researchgate.net
Heart RateNo significant alterations researchgate.net
MechanismDepletion of norepinephrine from postganglionic adrenergic neurons researchgate.net
Orthostatic HypotensionNot observed with acute oral administration researchgate.net

Potential for Modulating Endocrine Systems

Research has revealed that this compound can influence endocrine function, primarily due to its effects on catecholamine concentrations in specific areas of the brain and pituitary gland. Acute systemic administration of the drug leads to significant, dose-dependent decreases in dopamine (B1211576) and norepinephrine concentrations in regions outside the blood-brain barrier, such as the median eminence and the intermediate and neural lobes of the pituitary. This depletion of dopamine, a key inhibitor of prolactin release, results in an increase in plasma concentrations of prolactin and alpha-melanocyte-stimulating hormone. Chronic administration demonstrated that tolerance does not develop to this catecholamine-depleting effect in these specific regions. These findings suggest a potential for this compound to modulate hormonal systems regulated by pituitary catecholamines.

Unresolved Questions and Knowledge Gaps

Despite the foundational research, several questions regarding this compound remain unanswered. The long-term clinical consequences of the observed increases in prolactin and alpha-melanocyte-stimulating hormone have not been studied. Drug-induced hyperprolactinemia can be associated with various clinical symptoms, and the long-term implications for patients taking this compound are a significant knowledge gap nih.govresearchgate.net.

Furthermore, the initial clinical trial, while successful, was conducted on a relatively small cohort of 32 patients ijprajournal.com. Larger, more extensive clinical trials are necessary to fully establish its long-term efficacy, safety profile, and place in therapy among other antihypertensive agents. While the compound is noted for its limited ability to cross the blood-brain barrier, chronic administration did result in decreased dopamine in the striatum and norepinephrine in the dorsomedial nucleus, suggesting potential cumulative effects on the central nervous system that warrant further investigation.

Methodological Advancements in this compound Research

Future research on this compound can benefit from significant methodological advancements in the fields of pharmacology and hypertension research. The use of sophisticated animal models, such as transgenic rats that overexpress components of the renin-angiotensin system (e.g., TGR(mRen2)27) or Dahl salt-sensitive rats, can provide deeper insights into the drug's efficacy in specific, genetically-driven forms of hypertension ijprajournal.comresearchgate.netresearchgate.net. The pithed rat model, which eliminates reflex control from the central nervous system, remains a valuable tool for isolating the direct peripheral vascular effects of sympatholytic agents ijprajournal.com.

For assessing its mechanism of action, modern analytical techniques offer greater precision. High-performance liquid chromatography (HPLC) and other advanced chromatographic methods can provide highly accurate quantification of catecholamine depletion in various tissues researchgate.net. Furthermore, neuroimaging techniques like positron emission tomography (PET) could be employed to non-invasively study the drug's effects on central catecholamine systems in real-time, helping to clarify the extent and impact of its limited CNS penetration nih.gov.

Future Research Trajectories and Innovative Applications

Future research on this compound should be directed at addressing the current knowledge gaps. A primary trajectory should involve large-scale, long-term clinical trials to confirm its antihypertensive efficacy and thoroughly characterize its safety profile, with a specific focus on monitoring for potential endocrine-related adverse effects. Investigating the clinical significance of elevated prolactin levels in patients is crucial researchgate.netnih.gov.

The norepinephrine-depleting properties of this compound could be explored for innovative applications beyond hypertension. Conditions characterized by peripheral sympathetic hyperactivity could be potential targets. For instance, its mechanism might be beneficial in certain anxiety disorders or as an adjunctive therapy in conditions where dampening the sympathetic nervous response is desirable. Given the complex interactions between norepinephrine and dopamine systems in various neuropsychiatric disorders, further exploration of its subtle central effects could uncover novel therapeutic avenues nih.govnih.gov.

常见问题

Q. What is the current understanding of Losulazine hydrochloride's mechanism of action as a novel antihypertensive agent?

this compound is characterized as a peripheral sympatholytic agent with a novel mechanism distinct from classical autonomic blockers. Its hypotensive effects depend on an intact, functional sympathetic nervous system, though the exact molecular targets remain under investigation. Preclinical studies suggest it reduces blood pressure without blocking sympathetic responses to stimuli, potentially avoiding side effects like reflex tachycardia . Methodological Approach: To elucidate its mechanism, employ receptor profiling assays (e.g., α/β-adrenergic, dopaminergic, and serotonin receptor binding studies) and compare its hemodynamic effects with known sympatholytics in isolated tissue preparations or in vivo models.

Q. Which in vivo models are validated for studying this compound's hemodynamic effects, and how should experimental endpoints be selected?

Losulazine has demonstrated efficacy in rats, cats, and dogs, with acute hypotensive responses measured via telemetry or direct arterial pressure monitoring. Validated endpoints include mean arterial pressure (MAP), heart rate variability, and baroreflex sensitivity. Species-specific differences in autonomic regulation necessitate the use of multiple models to confirm translatability . Methodological Approach: Design dose-response studies in conscious, instrumented animals to minimize anesthesia-induced autonomic interference. Include positive controls (e.g., clonidine or prazosin) to contextualize efficacy.

Q. What analytical methods are recommended for assessing the purity and stability of this compound in preclinical formulations?

High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying Losulazine in bulk and formulated products. Purity assessments should follow pharmacopeial standards, including tests for related substances (thin-layer chromatography), heavy metals (atomic absorption spectroscopy), and residual solvents (gas chromatography). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life . Methodological Approach: Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) for HPLC. Validate methods per ICH guidelines, including specificity, linearity, and recovery assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sympatholytic activity of this compound across different experimental models?

Discrepancies may arise from interspecies variations in sympathetic tone or differences in experimental protocols (e.g., anesthesia use). To address this, conduct comparative studies in awake vs. anesthetized models and perform receptor occupancy assays to confirm target engagement. Cross-validate findings using isolated organ systems (e.g., rat mesenteric artery rings) to isolate autonomic effects . Methodological Approach: Pair in vivo hemodynamic measurements with ex vivo electrophysiology to correlate functional outcomes with neuronal activity.

Q. What strategies are recommended for optimizing preclinical models to evaluate this compound's autonomic effects?

Incorporate telemetric monitoring in chronic models to assess circadian variations in blood pressure and autonomic tone. Use genetic models (e.g., sympathetic neuron-ablated mice) to isolate peripheral vs. central mechanisms. Additionally, integrate stress paradigms (e.g., cold exposure or restraint) to evaluate its efficacy under heightened sympathetic drive . Methodological Approach: Combine pharmacological autonomic blockade (e.g., hexamethonium) with Losulazine treatment to dissect its site of action.

Q. What methodological considerations are critical when designing long-term safety profiling studies for this compound compared to classical sympatholytics?

Focus on endpoints linked to autonomic dysfunction, such as orthostatic hypotension, gastrointestinal motility, and cognitive function. Conduct toxicokinetic studies to assess tissue accumulation, particularly in adrenergically innervated organs (e.g., heart, liver). Include histopathological evaluation of sympathetic ganglia and adrenal medulla . Methodological Approach: Use non-invasive biomarkers (e.g., plasma catecholamines, heart rate variability) to monitor autonomic balance during chronic dosing.

Q. How should researchers investigate potential synergistic effects between this compound and other neuromodulatory agents?

Screen combinations with agents modulating complementary pathways (e.g., angiotensin receptor blockers or serotonin reuptake inhibitors). Use isobolographic analysis to quantify synergistic interactions in reducing MAP. Evaluate pharmacokinetic interactions (CYP450 inhibition/induction) to guide dosing regimens . Methodological Approach: Employ co-culture systems (e.g., sympathetic neurons + vascular smooth muscle cells) to study cellular-level synergy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losulazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Losulazine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。